molecular formula C9H7BrS B169043 5-Bromo-3-methylbenzo[b]thiophene CAS No. 1196-09-4

5-Bromo-3-methylbenzo[b]thiophene

Cat. No. B169043
Key on ui cas rn: 1196-09-4
M. Wt: 227.12 g/mol
InChI Key: YSYLNZAFOPVZLP-UHFFFAOYSA-N
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Patent
US09233946B2

Procedure details

A mixture of 4-bromothiophenol (3.9 g, 20 mmol), K2CO3 (5.5 g, 40 mmol) and chloroacetone (6.6 mL, 82 mmol) in acetone (50 mL) was heated at reflux over night. The reaction mixture was filtered and the solvent was evaporated giving 5.0 g crude product. The intermediate thioether was dissolved in chlorobenzene (50 mL) and polyphosphoric acid (PPA, 2.5 g) was added (Plé et al., (1988) J. Heterocyclic Chem. 25, 1271-1272). After reflux for 24 h, the solvent was decanted and the PPA residue was treated with CH2Cl2. The combined organic extracts were washed with water and dried. Evaporation of the solvents afforded the crude product which was purified on silica (heptane as eluent) to give the title compound (2.36 g, 50% over two steps). 1H NMR (400 MHz, CDCl3) δ ppm 2.41 (d, J=1.20 Hz, 3 H) 7.11 (qd, J=1.20, 0.54 Hz, 1 H) 7.44 (ddd, J=8.53, 1.90, 0.54 Hz, 1 H) 7.70 (dd, J=8.53, 0.54 Hz, 1 H) 7.85 (dd, J=1.90, 0.54 Hz, 1 H).
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
thioether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
2.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Cl[CH2:16][C:17](=O)[CH3:18]>CC(C)=O.ClC1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[S:8][CH:16]=[C:17]([CH3:18])[C:4]=2[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
5.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6.6 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
thioether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
polyphosphoric acid
Quantity
2.5 g
Type
reactant
Smiles
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over night
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
giving 5.0 g crude product
TEMPERATURE
Type
TEMPERATURE
Details
After reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solvent was decanted
ADDITION
Type
ADDITION
Details
the PPA residue was treated with CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
afforded the crude product which
CUSTOM
Type
CUSTOM
Details
was purified on silica (heptane as eluent)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=CS2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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